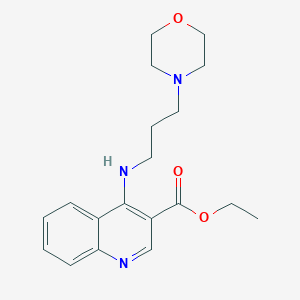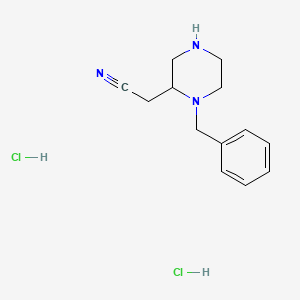![molecular formula C12H15N3O2 B7451760 3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B7451760.png)
3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a unique set of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Mécanisme D'action
The mechanism of action of 3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one is not fully understood. However, it is believed to interact with various receptors in the brain and body, leading to its unique set of biochemical and physiological effects. Some of the key receptors that this compound interacts with include GABA receptors, dopamine receptors, and serotonin receptors.
Biochemical and Physiological Effects:
3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one has been found to possess a range of biochemical and physiological effects. Some of the key effects of this compound include:
1. Modulation of neurotransmitter release: This compound has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and GABA.
2. Anti-inflammatory properties: 3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one has been found to possess anti-inflammatory properties, making it a promising candidate for the development of new anti-inflammatory drugs.
3. Analgesic properties: This compound has also been found to possess analgesic properties, making it a promising candidate for the development of new pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one has several advantages and limitations for lab experiments. Some of the key advantages of this compound include its high purity and yield, as well as its unique set of biochemical and physiological effects. However, some of the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research and development of 3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one. Some of the key future directions include:
1. Further studies on the mechanism of action: More research is needed to fully understand the mechanism of action of this compound and how it interacts with various receptors in the brain and body.
2. Development of new neuropharmacological agents: 3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one has promising potential for the development of new neuropharmacological agents.
3. Development of new anti-inflammatory drugs: This compound also has potential for the development of new anti-inflammatory drugs.
4. Further studies on the potential anti-cancer properties: More research is needed to fully understand the potential anti-cancer properties of this compound and how it can be used in the development of new cancer therapies.
In conclusion, 3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one is a promising synthetic compound that has been extensively studied for its potential applications in scientific research. This compound possesses a unique set of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one involves the reaction of 2-aminopyridine with ethyl acrylate to form an intermediate compound. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for various research applications.
Applications De Recherche Scientifique
3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects that make it suitable for various laboratory experiments. Some of the key research applications of this compound include:
1. Neuropharmacology: 3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one has been found to interact with various neurotransmitter receptors, making it a promising candidate for the development of new neuropharmacological agents.
2. Cancer Research: This compound has also been studied for its potential anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies.
3. Pain Management: 3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one has also been studied for its potential use in pain management. It has been found to possess analgesic properties, making it a promising candidate for the development of new pain medications.
Propriétés
IUPAC Name |
3-(2-pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-12-15(9-8-14-6-1-2-7-14)11-10(17-12)4-3-5-13-11/h3-5H,1-2,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDWDMGEYJPHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C3=C(C=CC=N3)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one](/img/structure/B7451681.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide](/img/structure/B7451689.png)

![2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7451693.png)

![Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate](/img/structure/B7451705.png)
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester](/img/structure/B7451717.png)



![N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B7451733.png)


![Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451753.png)